N2-甲基-2'-脱氧鸟苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

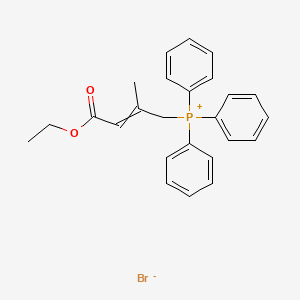

N2-Methyl-2'-deoxyguanosine (m2dG) is a modified form of the nucleoside 2'-deoxyguanosine (dG) that is found in DNA and RNA. It is an important component of the nucleic acid base pairs and plays a significant role in many biological processes. m2dG is an important part of the structure and function of DNA and RNA, and it has been found to be involved in a variety of cellular activities, including gene expression, transcription, and replication. Additionally, it is involved in the regulation of gene expression, DNA repair, and other cellular processes.

科学研究应用

化学生物学

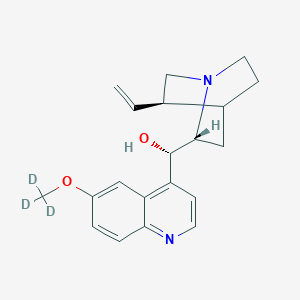

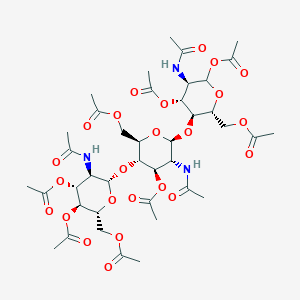

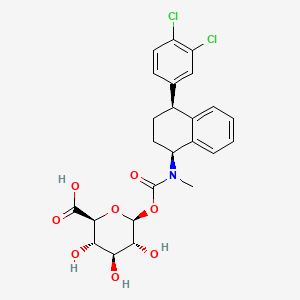

“N2-甲基-2'-脱氧鸟苷”在化学生物学中被用作机理探针 {svg_1}. 寡核苷酸的化学和位点特异性修饰在该领域作为机理探针具有广泛的应用 {svg_2}.

选择性功能化

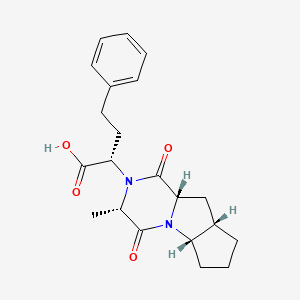

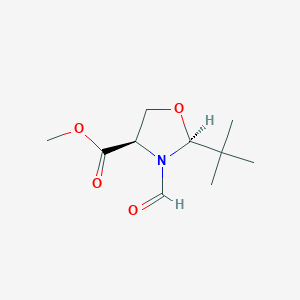

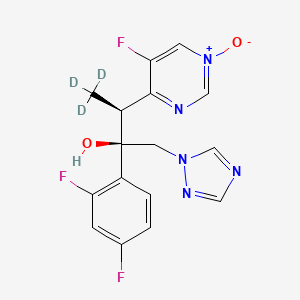

这种化合物已用于经典反应还原胺化中,以选择性地功能化鸟嘌呤和2'-脱氧鸟苷一磷酸 (GMP/dGMP) 的 N2-胺 {svg_3}. 该方法特异性地修饰 DNA 和 RNA 寡核苷酸中的鸟嘌呤,而不会影响其他碱基 {svg_4}.

DNA/RNA 标记

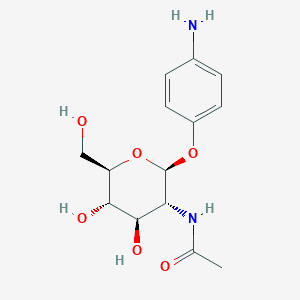

上述选择性功能化方法已用于将反应性手柄化学选择性地掺入核酸中,以便进一步功能化和下游应用 {svg_5}.

跨损伤合成

甲醛与脱氧鸟苷的外环氨基反应,通过席夫碱的还原形成 N2-甲基-2'-脱氧鸟苷 {svg_6}. 这种反应可能发生在活细胞中,因为细胞含有内源性还原剂,如抗坏血酸和谷胱甘肽 {svg_7}.

内源性还原剂研究

活细胞中 N2-甲基-2'-脱氧鸟苷的形成可用于研究内源性还原剂的作用和有效性 {svg_8}.

独特的化学品收集

“N2-甲基-2'-脱氧鸟苷”是西格玛奥德里奇提供给早期发现研究人员的一系列独特化学品的一部分 {svg_9}. 这突出了其在化学研究领域的重要性 {svg_10}.

作用机制

Target of Action

N2-Methyl-2’-deoxyguanosine (N2-Me-dG, m2 dG) is a methylated nucleoside base . It primarily targets guanine bases in DNA . These bases are susceptible to N-alkylation by various carcinogens, leading to miscoding and mutagenicity .

Mode of Action

The compound interacts with its targets through a process known as alkylation . This process involves the transfer of an alkyl group from the compound to the guanine bases in DNA . The alkyl group can range in size from methyl to anthracenylmethyl .

Biochemical Pathways

The alkylation of guanine bases by N2-Methyl-2’-deoxyguanosine affects the fidelity of DNA replication . This can lead to miscoding and mutagenicity, disrupting normal cellular processes . The compound is primarily used in the study of DNA damage and repair mechanisms related to alkylation damage .

Result of Action

The primary result of N2-Methyl-2’-deoxyguanosine’s action is DNA damage due to miscoding and mutagenicity . This can lead to various cellular effects, including disruptions in DNA replication and potential cell death .

Action Environment

The action, efficacy, and stability of N2-Methyl-2’-deoxyguanosine can be influenced by various environmental factors These may include the presence of other compounds, the pH of the environment, and the temperature.

未来方向

属性

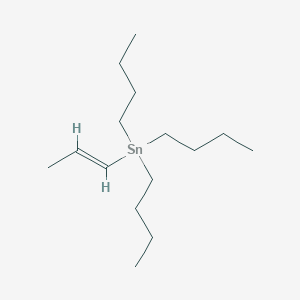

| { "Design of the Synthesis Pathway": "The synthesis pathway of N2-Methyl-2'-deoxyguanosine involves the protection of the 3'- and 5'-hydroxyl groups of 2-deoxyguanosine followed by selective methylation at the N2 position. The protected intermediate is then deprotected to yield the final product.", "Starting Materials": [ "2-deoxyguanosine", "Methylating agent (e.g. methyl iodide, dimethyl sulfate)", "Protecting groups for 3'- and 5'-hydroxyl groups (e.g. TBDMS, TBDPS, TBS)" ], "Reaction": [ "Protection of 3'- and 5'-hydroxyl groups using TBDMS, TBDPS, or TBS", "Selective methylation of N2 position using methylating agent and appropriate base", "Deprotection of 3'- and 5'-hydroxyl groups using acidic conditions" ] } | |

CAS 编号 |

19916-77-9 |

分子式 |

C11H15N5O4 |

分子量 |

281.27 |

产品来源 |

United States |

Q & A

Q1: How does N2-Methyl-2'-deoxyguanosine interact with DNA replication and what are the downstream effects?

A1: N2-Me-dG is a DNA adduct formed by the reaction of formaldehyde with deoxyguanosine. [] This adduct integrates into the DNA sequence and poses a challenge during DNA replication. While the Klenow fragment of Escherichia coli DNA polymerase I can synthesize past this lesion, it causes a slight stall one base before the adduct. [] The primary concern with N2-Me-dG is its miscoding property. While DNA polymerase predominantly incorporates the correct base, cytosine (dCMP), opposite N2-Me-dG, it can also misincorporate thymine (dTMP) at a lower frequency (9.4%). [] This misincorporation can lead to G-->A transition mutations, potentially contributing to the development of diseases like cancer. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one](/img/structure/B1140747.png)

![3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one](/img/structure/B1140748.png)